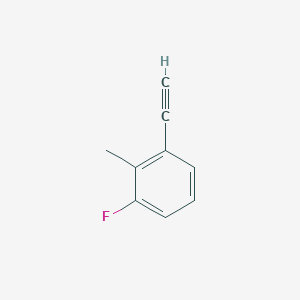![molecular formula C8H6BrClO2 B1399632 5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine CAS No. 936249-25-1](/img/structure/B1399632.png)
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine
説明
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine (BCBD) is a heterocyclic compound belonging to the class of dioxines. It is a colorless, crystalline solid with a molecular formula of C7H4BrClO2. BCBD has been studied extensively due to its wide range of applications in the scientific research field. It has been used in a variety of biological and biochemical processes, including the synthesis of various drugs and natural products, as well as in the development of novel therapeutic agents. In addition, BCBD has been found to be an effective inhibitor of certain enzymes, and has been used in the study of enzyme kinetics and catalytic mechanisms.
科学的研究の応用
Environmental Occurrence and Toxicity
- Polybrominated Dibenzo-p-dioxins and Dibenzofurans : PBDDs and PBDFs are identified as trace contaminants in brominated flame retardants and result from combustion processes involving organics in the presence of bromine. These compounds, similar in biological effects to their chlorinated counterparts (PCDDs and PCDFs), induce various toxicities in animal models and are potent in inducing hepatic enzymes and causing thymic atrophy. They exhibit reproductive toxicity and skin lesions in specific tests, suggesting significant environmental and health risks associated with exposure (Mennear & Lee, 1994).
Mechanisms of Formation and Destruction
- Formation and Chlorination of PCDD/Fs : The review on the formation, chlorination, dechlorination, and destruction of PCDD/Fs provides insights into the mechanisms governing the emission rates and congener distribution of these compounds in combustion systems. Understanding the chlorination patterns and the role of precursors in the formation of these compounds is crucial for developing strategies to mitigate their environmental impact (Altarawneh et al., 2009).
Brominated Flame Retardants and Environmental Implications
- Brominated Dioxins and Furans : The review highlights the concern over the environmental and health impacts of PBDD/Fs and mixed dioxins, emphasizing the need for more research to understand the potential risks associated with these compounds. The rapid increase in the use of brominated flame retardants, a significant source of these pollutants, underscores the importance of addressing the environmental persistence and toxicity of brominated and mixed chloro/bromo dioxins and furans (Piskorska-Pliszczynska & Maszewski, 2014).
特性
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVLKCZYSAGPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257377 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-2,3-dihydro-benzo[1,4]dioxine | |
CAS RN |
936249-25-1 | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936249-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-chloro-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401257377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)


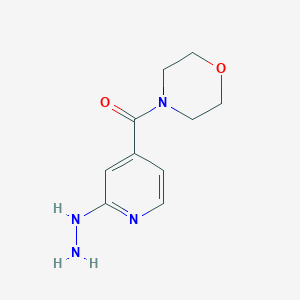
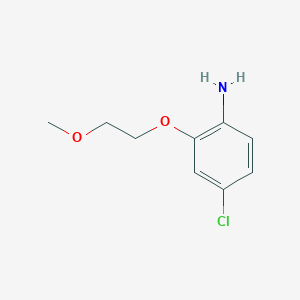
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
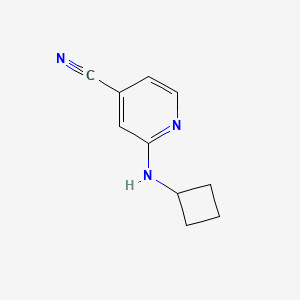
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)
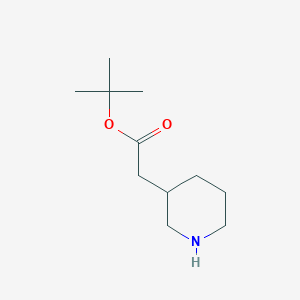
methylamine](/img/structure/B1399569.png)
